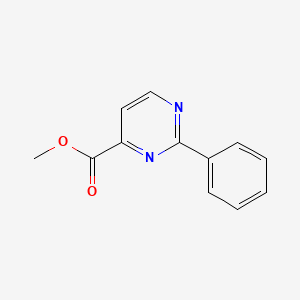
Isopropyl 3-aminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with isopropanol. One common method involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the reaction. The reaction mixture is typically heated under reflux conditions to drive the esterification to completion. After the reaction, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 3-aminopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-aminopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of propan-2-yl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active 3-aminopropanoic acid, which can participate in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl 2-aminopropanoate: Similar structure but with the amino group at the 2-position.
Propan-2-yl 3-aminobutanoate: Similar structure but with an additional carbon in the backbone.
Propan-2-yl 3-aminopropanoate hydrochloride: The hydrochloride salt form of the compound
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
propan-2-yl 3-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)3-4-7/h5H,3-4,7H2,1-2H3 |
Clave InChI |
ZOPZESRASFRAIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


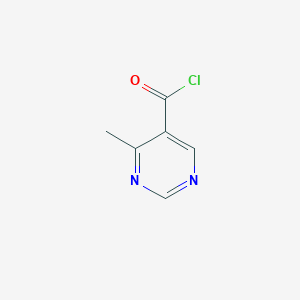
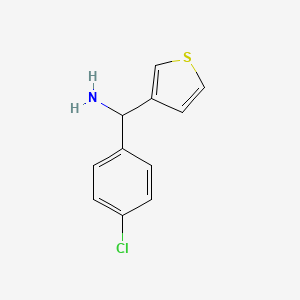



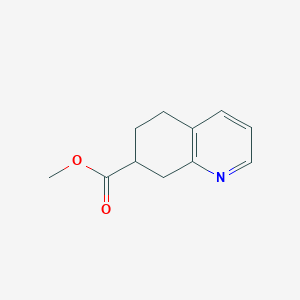

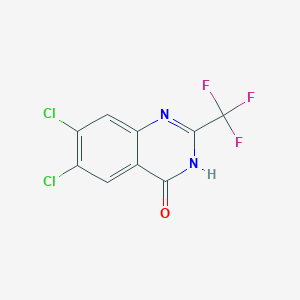

![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)

